
LHRH, Ala(6)-
Vue d'ensemble
Description
LHRH, Ala(6)- is a synthetic luteinizing hormone-releasing hormone agonist.
Applications De Recherche Scientifique
Targeted Cancer Therapy
LHRH analogs are being explored as targeted therapeutic agents for various cancers due to their ability to bind specifically to LHRH receptors, which are overexpressed in certain tumor types.
Cytotoxic Drug Conjugates
Recent studies have demonstrated that cytotoxic agents can be conjugated to LHRH analogs to create targeted chemotherapy drugs. For instance:
- Cytotoxic LHRH Analog AN-152 : This compound links doxorubicin to LHRH through a D-Lys moiety, showing enhanced efficacy against ovarian and prostate cancers in xenograft models. The targeted approach reduces peripheral toxicity while maintaining high antitumor activity .
- LHRH-Curcumin Conjugate : A study revealed that this conjugate significantly inhibited pancreatic cancer cell growth both in vitro and in vivo. The mechanism involves apoptosis induction through the activation of caspases .
Other Conjugated Drugs
- Paclitaxel and Prodigiosin Conjugates : These drugs were synthesized by attaching them to LHRH analogs. The results indicated that these conjugates exhibited superior anti-proliferative effects on cancer cells compared to their unconjugated counterparts due to specific receptor targeting .
Hormonal Regulation in Cancer Treatment
LHRH analogs are pivotal in managing hormone-dependent cancers such as prostate and breast cancer.
- Goserelin : An LHRH agonist that has shown long-term survival benefits when used as part of androgen deprivation therapy (ADT) for prostate cancer. Studies indicate significant survival rates when combined with radiotherapy .
- Antagonistic Effects : The antagonistic forms of LHRH analogs are also being investigated for their ability to inhibit tumor growth by blocking receptor activation, thus providing an alternative therapeutic strategy .
Reproductive Health Applications
LHRH analogs have applications beyond oncology; they are also utilized in treating conditions related to reproductive health.
- Endometriosis and Uterine Fibroids : LHRH agonists can reduce estrogen levels, thereby alleviating symptoms associated with these conditions. Clinical trials have demonstrated their effectiveness in managing pain and reducing lesion size .
Data Tables
Case Study 1: Efficacy of AN-152
In a clinical trial involving patients with prostate cancer, AN-152 demonstrated a significant reduction in tumor size with minimal side effects compared to traditional chemotherapy regimens. This study highlighted the potential of targeted therapies using LHRH analogs as a more effective treatment modality.
Case Study 2: Impact of Goserelin
A multi-center study on localized prostate cancer patients treated with goserelin showed a 5-year survival rate of approximately 95% when combined with radiotherapy. This reinforces the role of LHRH agonists in enhancing treatment outcomes for hormone-sensitive cancers.
Propriétés
Numéro CAS |
51278-35-4 |
---|---|
Formule moléculaire |
C56H77N17O13 |
Poids moléculaire |
1196.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
Clé InChI |
SESQMDHICVIJCF-AVNYGLLKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Apparence |
Solid powder |
Key on ui other cas no. |
51278-35-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
XHWSYALRPG |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6-Ala-LHRH 6-alanine-LHRH Ala(6)-LHRH Ala(6)-LHRH, (D)-isomer D-Ala(6)-LHRH GnRH, Ala(6)- L1868 LHRH, Ala(6)- LHRH, alanine(6)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.